Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate
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Overview
Description
Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate (SCMNBS) is a chemical compound used in a number of scientific applications, including synthesis, drug development, and lab experiments. It is a white, odorless powder that is soluble in water, and can be synthesized from a few simple chemical reactions. SCMNBS is a versatile compound that has a wide variety of applications in the lab.
Scientific Research Applications
- Sodium sulfinates serve as powerful sulfonylating reagents. They participate in S–S bond-forming reactions, leading to the synthesis of thiosulfonates (R–SO₂–S–R₁). Thiosulfonates find applications in medicinal chemistry and materials science .
- Under specific conditions, sodium sulfinates act as sulfenylating agents. These reactions result in the formation of sulfonamides (R–SO₂–N–R₁R₂). Sulfonamides are essential building blocks in pharmaceutical research and agrochemical development .
- Sodium sulfinates enable site-selective C–H sulfonylation, a valuable method for introducing sulfonyl groups into complex molecules. This approach has applications in drug discovery and natural product synthesis .
- Researchers have explored electrochemical methods to generate sodium sulfinates. These electrochemically prepared sulfinates offer an environmentally friendly alternative for various synthetic transformations .
- Photoredox-catalyzed reactions involving sodium sulfinates have gained attention. These processes allow efficient bond formations, such as C–S coupling, under mild conditions. Applications include the synthesis of functionalized molecules for materials and bioactive compounds .
- The development of sulfonyl radical-triggered ring-closing reactions has been a remarkable achievement. Sodium sulfinates play a pivotal role in constructing cyclic structures, which find applications in drug design and natural product synthesis .
Sulfonylation Reactions
Sulfenylating Reactions
C–H Sulfonylation
Electrochemical Synthesis
Photoredox Catalysis
Ring-Closing Sulfonylation
Safety and Hazards
properties
IUPAC Name |
sodium;5-chloro-4-methyl-2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S.Na/c1-4-2-6(9(10)11)7(3-5(4)8)15(12,13)14;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRLEMVADKCRFW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate |
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